Glucosyl steviol refers to a class of steviol glycosides, natural sweeteners derived from the Stevia rebaudiana Bertoni plant. These compounds are composed of a diterpene aglycone called steviol, which is glycosylated at different positions with glucose moieties. [] The degree and position of glycosylation significantly influence the sweetness and taste quality of these compounds. [, ] Stevioside and rebaudioside A are the most abundant glucosyl steviosides found in the Stevia plant. []
Extraction and purification from Stevia rebaudiana Bertoni: This traditional method involves extracting the glycosides from the plant material, followed by purification using chromatographic techniques. []
Enzymatic modification of stevioside: This approach utilizes various enzymes, such as cyclodextrin glucanotransferase (CGTase), dextrin dextranase (DDase), and β-galactosidases, to modify the glycosylation pattern of stevioside, yielding novel glucosyl steviosides with altered sweetness profiles. [, , , , , , , , , ] For instance, rubusoside, another naturally occurring glucosyl steviol found in Rubus suavissimus, can be enzymatically glucosylated using the CGTase system, leading to derivatives with enhanced sweetness. []
Transglucosylation: This reaction involves the transfer of glucose units from a donor molecule to a glucosyl steviol acceptor, catalyzed by enzymes like CGTase, DDase, and various glucosidases. [, , , , , ] This process allows for the synthesis of novel derivatives with altered glycosylation patterns and sweetness profiles. [, , ]
Selective protection and deprotection: Strategies involving the protection and deprotection of specific hydroxyl groups on the glucose units allow for regio-selective modifications. For example, the 4-hydroxyl group of the 19-COO-glucose moiety in rubusoside can be selectively protected by β-galactosylation, enabling targeted glucosylation at the 13-O-glucose moiety. []
While the exact mechanism of action by which glucosyl steviosides elicit their sweet taste is not fully understood, it is believed to involve the interaction of their molecular structure with taste receptors on the tongue. The specific arrangement and type of glycosylation on the steviol backbone influence the binding affinity and activation of these receptors, leading to the perception of sweetness. []
Glucosyl steviosides are generally white, crystalline powders with high solubility in water. [] Their taste quality and sweetness intensity vary depending on the type and degree of glycosylation. [, ] For instance, some glucosylated derivatives of rubusoside exhibit significantly higher sweetness potency compared to stevioside and rebaudioside A. [, ]
Natural Sweeteners: Glucosyl steviosides, particularly stevioside and rebaudioside A, are used as natural, non-caloric sweeteners in a wide range of products, including beverages, confectionery, and tabletop sweeteners. [] They provide a sweet taste without contributing to calorie intake, making them suitable for individuals managing weight or those with conditions like diabetes.
Food Additives: Glucosyl steviosides can also function as flavor enhancers and modifiers in various food products, improving the overall sensory profile. []
Research Tools: The diverse structures and properties of glucosyl steviosides, particularly those obtained through enzymatic modifications, make them valuable research tools for studying the relationship between structure and sweetness perception. [, , ]
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